molecular formula C16H14FN3O2 B4418814 2-(3-CYANO-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL)-N-(4-FLUOROPHENYL)ACETAMIDE

2-(3-CYANO-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL)-N-(4-FLUOROPHENYL)ACETAMIDE

Cat. No.: B4418814
M. Wt: 299.30 g/mol
InChI Key: RGPJWKQYJJFBJW-UHFFFAOYSA-N
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Description

2-(3-CYANO-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL)-N-(4-FLUOROPHENYL)ACETAMIDE is a useful research compound. Its molecular formula is C16H14FN3O2 and its molecular weight is 299.30 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(4-fluorophenyl)acetamide is 299.10700486 g/mol and the complexity rating of the compound is 592. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Ultrasonically Assisted Synthesis

This compound is utilized in the synthesis of various derivatives using ultrasonic methods. Almarhoon et al. (2020) demonstrated its use in N-cyanoacylation, producing N-substituted 2-pyridone derivatives. The study highlights the efficiency of ultrasonication over conventional heating methods, offering high yields and purities in less time. This approach is environmentally friendly and may interest researchers looking for alternative synthesis methods (Almarhoon, Al Rasheed, & El‐Faham, 2020).

Metabolic Studies and Cyanide Detection

In the context of metabolism, Lin et al. (2005) used a related compound to study oxidative bioactivation. The research involved quantifying cyanide generated metabolically, using spectrophotometric and HPLC methodologies. This work is significant for understanding the metabolic pathways and potential risks associated with similar compounds (Lin, Wong, Burgey, Gibson, & Singh, 2005).

Antimicrobial Applications

A study by Bondock et al. (2008) explored the synthesis of new heterocycles incorporating this compound, with a focus on their antimicrobial activity. The synthesized products showed potential as antimicrobial agents, which is valuable for the development of new therapeutic agents (Bondock, Rabie, Etman, & Fadda, 2008).

Computational and Nonlinear Optical Studies

Jayarajan et al. (2019) synthesized derivatives of this compound and investigated their properties through computational methods. They also examined the non-linear optical (NLO) properties and molecular docking analyses, suggesting potential applications in material science and drug development (Jayarajan, Satheeshkumar, Kottha, Subbaramanian, Sayın, & Vasuki, 2019).

Synthesis of Novel Derivatives and Antitumor Activity

Fahim et al. (2019) focused on synthesizing novel derivatives and evaluating their antitumor activity. This research is crucial for the development of new chemotherapeutic agents. Molecular docking and DFT studies were used to assess their interaction with cancer targets, demonstrating the compound's potential in cancer therapy (Fahim, Elshikh, & Darwish, 2019).

Properties

IUPAC Name

2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O2/c1-10-7-11(2)20(16(22)14(10)8-18)9-15(21)19-13-5-3-12(17)4-6-13/h3-7H,9H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGPJWKQYJJFBJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC(=O)NC2=CC=C(C=C2)F)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-CYANO-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL)-N-(4-FLUOROPHENYL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-(3-CYANO-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL)-N-(4-FLUOROPHENYL)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-(3-CYANO-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL)-N-(4-FLUOROPHENYL)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-(3-CYANO-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL)-N-(4-FLUOROPHENYL)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-(3-CYANO-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL)-N-(4-FLUOROPHENYL)ACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-(3-CYANO-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL)-N-(4-FLUOROPHENYL)ACETAMIDE

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